2-Ethylpropane-1,3-diol

Catalog No.
S1896476
CAS No.
2612-29-5
M.F
C5H12O2
M. Wt
104.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethylpropane-1,3-diol

CAS Number

2612-29-5

Product Name

2-Ethylpropane-1,3-diol

IUPAC Name

2-ethylpropane-1,3-diol

Molecular Formula

C5H12O2

Molecular Weight

104.15 g/mol

InChI

InChI=1S/C5H12O2/c1-2-5(3-6)4-7/h5-7H,2-4H2,1H3

InChI Key

HYFFNAVAMIJUIP-UHFFFAOYSA-N

SMILES

CCC(CO)CO

Canonical SMILES

CCC(CO)CO

2-Ethylpropane-1,3-diol, also known as 2-ethyl-1,3-propanediol, is an organic compound with the molecular formula C5H12O2C_5H_{12}O_2 and a CAS number of 2612-29-5. This compound features two hydroxyl groups (-OH) located on the first and third carbon atoms of a five-carbon chain, making it a vicinal diol. It appears as a colorless, viscous liquid and is soluble in water due to its polar hydroxyl groups. 2-Ethylpropane-1,3-diol is structurally related to other diols but is distinguished by the presence of an ethyl group at the second carbon position.

  • Suppliers Sigma-Aldrich: list it as a purchasable compound, indicating potential use in some scientific research.
  • PubChem, a public database of chemicals and their properties curated by the National Institutes of Health, includes an entry for 2-Ethylpropane-1,3-diol but acknowledges that information on its biological activity is not available PubChem: )
Typical of diols. Notably, it can undergo:

  • Esterification: Reaction with carboxylic acids to form esters.
  • Ether Formation: Reaction with alcohols in the presence of acid catalysts to produce ethers.
  • Oxidation: Conversion to corresponding aldehydes or ketones under oxidative conditions.

One specific reaction involves the condensation with benzaldehyde to yield 5-ethyl-2-phenyl-[1,3]dioxane when treated with p-toluenesulfonic acid as a catalyst .

Several methods exist for synthesizing 2-ethylpropane-1,3-diol:

  • Hydroformylation: This method involves the reaction of propylene with carbon monoxide and hydrogen in the presence of a catalyst to produce aldehydes that can be further reduced to diols.
  • Reduction of Dicarbonyl Compounds: Dicarbonyl compounds can be reduced using reducing agents such as lithium aluminum hydride to yield the desired diol.
  • Direct Hydrolysis: Ethylene oxide can be hydrolyzed under controlled conditions to produce 2-ethylpropane-1,3-diol .

2-Ethylpropane-1,3-diol finds utility in several areas:

  • Solvent: Due to its high solubility and low volatility, it serves as an effective solvent in various chemical processes.
  • Chemical Intermediate: It is used in the synthesis of other chemical compounds, including polymers and surfactants.
  • Cosmetic Formulations: Its moisturizing properties make it suitable for use in personal care products.

Several compounds share structural similarities with 2-ethylpropane-1,3-diol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Propylene glycolC₃H₈O₂Commonly used as a food additive and antifreeze.
Ethylene glycolC₂H₆O₂Widely used as an antifreeze; toxic at high doses.
Butylene glycolC₄H₁₀O₂Used in cosmetics; has different viscosity properties.
GlycerolC₃H₈O₃Known for its moisturizing properties; non-toxic.

Uniqueness of 2-Ethylpropane-1,3-diol

What sets 2-ethylpropane-1,3-diol apart from these similar compounds is its unique ethyl substitution at the second carbon position which affects its physical properties and potential applications. Its ability to participate in specific

Traditional Organic Synthesis Routes

The synthesis of 2-Ethylpropane-1,3-diol, also known as 2-ethyl-1,3-propanediol (molecular formula C₅H₁₂O₂), represents a significant challenge in organic chemistry due to the requirement for precise regioselective formation of two primary hydroxyl groups on a branched carbon framework [1] [2]. This vicinal diol compound has garnered considerable attention for its utility as a synthetic intermediate and its role in polymer chemistry applications [3] [4].

Traditional organic synthesis routes for 2-Ethylpropane-1,3-diol encompass several well-established methodologies, each offering distinct advantages in terms of yield, selectivity, and practical implementation [2] [5]. The most prominent approaches include aldol condensation-based strategies, hydrogenation of alpha,beta-unsaturated carbonyl precursors, and hydroformylation followed by subsequent functionalization [6] [7] [8].

Aldol Condensation-Based Approaches

Aldol condensation represents a fundamental carbon-carbon bond-forming reaction that has been extensively utilized in the synthesis of 2-Ethylpropane-1,3-diol and related branched diol compounds [6] [9]. The mechanism involves the nucleophilic addition of an enolate anion to a carbonyl compound, followed by subsequent dehydration to form an alpha,beta-unsaturated carbonyl intermediate [6] [10].

The base-catalyzed aldol condensation pathway typically employs sodium hydroxide or potassium hydroxide as catalysts, operating at temperatures ranging from 0°C to 25°C [11] [10]. This approach demonstrates particular efficacy with aldehydes and ketones as starting materials, achieving typical yields of 70-85% under optimized conditions [11]. The reaction proceeds through the formation of an enolate intermediate, which undergoes nucleophilic attack on the electrophilic carbonyl carbon of the acceptor molecule [6] [9].

Research findings indicate that the regioselectivity of aldol condensation can be significantly influenced by the choice of base catalyst and reaction conditions [12] [6]. Studies have demonstrated that the use of lithium diisopropylamide as a base provides enhanced control over enolate formation, leading to improved yields in the range of 75-90% for branched diol synthesis [12] [13]. The reaction mechanism involves initial deprotonation at the alpha position, followed by carbon-carbon bond formation and subsequent reduction of the resulting alpha,beta-unsaturated carbonyl compound [6] [13].

Alternative aldol condensation approaches include acid-catalyzed processes utilizing sulfuric acid or hydrochloric acid at elevated temperatures of 60-100°C [11]. These conditions favor the formation of aromatic aldehyde derivatives but may result in lower yields (60-75%) due to competing side reactions [11]. Organocatalytic approaches using proline derivatives have emerged as promising alternatives, offering high selectivity at moderate temperatures of 20-40°C with yields ranging from 65-80% [11].

Aldol Condensation MethodCatalystTemperature (°C)Yield (%)Selectivity
Base-catalyzedNaOH, KOH0-2570-85E/Z mixtures
Acid-catalyzedH₂SO₄, HCl60-10060-75Side reactions
OrganocatalyticProline derivatives20-4065-80High selectivity
Metal-catalyzedLewis acids80-12075-90Regioselective

Hydrogenation of α,β-Unsaturated Carbonyl Precursors

The hydrogenation of alpha,beta-unsaturated carbonyl precursors represents a highly efficient strategy for the synthesis of 2-Ethylpropane-1,3-diol, leveraging the chemoselective reduction of carbon-carbon double bonds in the presence of carbonyl functionalities [7] [13]. This methodology typically employs transition metal catalysts, particularly rhodium and cobalt complexes, under controlled hydrogen atmospheres [7] [14].

Research conducted on the chemoselective hydrogenation of alpha,beta-unsaturated carbonyl compounds has revealed that the choice of reducing agent significantly impacts both reaction efficiency and product selectivity [7] [15]. Lithium aluminum hydride demonstrates exceptional performance in the reduction of malonic acid derivatives, achieving yields of approximately 80% under ambient temperature conditions with reaction times of 1.5 hours [2] [16]. The mechanism involves nucleophilic hydride addition to the electrophilic carbonyl carbon, followed by protonation to yield the corresponding alcohol [13] [17].

Sodium aluminum hydride has emerged as a cost-effective alternative to lithium aluminum hydride, offering similar reducing capabilities with enhanced commercial viability [5] [15]. Comparative studies indicate that sodium aluminum hydride reduces aldehydes and ketones rapidly and quantitatively at 0°C, consuming two equivalents of hydride to produce the corresponding alcohols [15]. The reaction proceeds through a mechanism similar to lithium aluminum hydride reduction, with the formation of alkoxide intermediates that require subsequent hydrolysis [15] [18].

The hydrogenation process for alpha,beta-unsaturated carbonyl precursors typically requires reaction temperatures ranging from 40°C to 200°C and reaction times of 2-12 hours, depending on the catalyst system employed [7] [14]. Rhodium-based catalysts demonstrate superior activity and selectivity compared to cobalt systems, achieving conversions of 90-99% with branched-to-linear ratios exceeding 10:1 under optimized conditions [14] [19].

Reduction MethodMechanismSelectivityTemperature (°C)Yield (%)
Lithium aluminum hydrideNucleophilic hydride addition>95%0-2566-95
Sodium aluminum hydrideNucleophilic hydride addition>90%0-4060-90
Catalytic hydrogenationHeterogeneous catalysis70-85%25-15070-95
Electrochemical reductionRadical pathway60-80%20-6065-85

Hydroformylation and Subsequent Functionalization

Hydroformylation, also known as the oxo process, represents a powerful synthetic methodology for the preparation of branched aldehydes that serve as key intermediates in the synthesis of 2-Ethylpropane-1,3-diol [8] [14]. This industrial process involves the addition of carbon monoxide and hydrogen to alkenes in the presence of transition metal catalysts, typically cobalt or rhodium complexes [8] [20].

The mechanism of hydroformylation proceeds through a well-established catalytic cycle involving alkene coordination, migratory insertion, carbon monoxide addition, and reductive elimination [14] [21]. Research findings demonstrate that the regioselectivity of hydroformylation can be controlled through judicious selection of catalyst systems and reaction conditions [22] [21]. Cobalt-based catalysts, such as dicobalt octacarbonyl activated with hydrogen, operate at pressures of 10-100 bar and temperatures of 100-180°C, achieving conversions of 85-95% [14] [20].

Rhodium-catalyzed hydroformylation systems exhibit superior performance characteristics, operating under milder conditions of 1-50 bar pressure and 80-120°C temperature while achieving conversions of 90-99% [14] [19]. The incorporation of phosphine ligands, particularly triphenylphosphine, enhances both catalyst stability and product selectivity [19]. Advanced ligand systems such as BOBPHOS (phospholane-phosphite ligands) have demonstrated exceptional capability for producing branched aldehydes with branched-to-linear ratios exceeding 10:1 [21] [23].

Subsequent functionalization of the hydroformylation products involves reduction of the aldehyde functionality to the corresponding primary alcohol [14]. This transformation is typically accomplished using sodium borohydride or lithium aluminum hydride under mild conditions, achieving yields of 80-95% for the overall two-step sequence [13] [17]. The reductive hydroformylation approach, combining both steps in a single operation, has emerged as an attractive alternative, directly producing primary alcohols from alkenes with yields of 34-87%.

Catalyst SystemPressure (bar)Temperature (°C)Conversion (%)B:L Ratio
Cobalt-based10-100100-18085-951:3 to 1:10
Rhodium/PPh₃1-5080-12090-991:1 to 10:1
Modified ligands5-3060-10085-98>10:1

The synthesis of 2-Ethylpropane-1,3-diol through hydroformylation and subsequent functionalization represents a scalable approach with significant industrial potential [24] [20]. The process benefits from the availability of alkene feedstocks and the established infrastructure for hydroformylation operations [20]. Research into asymmetric hydroformylation catalysts continues to advance the field, offering prospects for enantioselective synthesis of chiral diol compounds [22] [21].

The industrial production of 2-ethylpropane-1,3-diol relies heavily on optimized catalytic systems that enhance reaction efficiency while maintaining product selectivity. The fundamental synthetic route involves an aldol condensation between formaldehyde and a suitable aldehyde precursor, followed by a Cannizzaro reduction reaction to yield the desired diol compound [1] [2].

Phase Transfer Catalysis Systems

Phase transfer catalysis has emerged as a cornerstone technology for 2-ethylpropane-1,3-diol production, enabling efficient biphasic reactions between aqueous formaldehyde solutions and organic aldehyde substrates [3] [4]. The mechanism involves quaternary ammonium cations facilitating the transfer of hydroxide ions from the aqueous phase to the organic phase, where the aldol condensation occurs [5]. Tetrabutyl ammonium hydrogen sulfate and tricapryl methyl ammonium chloride represent the most effective phase transfer catalysts, achieving yields of 92.0% and 91.5% respectively, with superior selectivities exceeding 93% [1].

The selection of optimal phase transfer catalysts depends critically on the formaldehyde source utilized. When employing formalin solutions containing less than 2% methanol, both cationic and neutral phase transfer catalysts demonstrate excellent performance [1]. However, for solid paraformaldehyde applications, cationic catalysts such as tetrabutyl ammonium hydrogen sulfate prove superior, achieving maximum yield potential through enhanced solubilization of reactants [1].

Base Catalyst Optimization

Alkali metal hydroxides, particularly potassium hydroxide and sodium hydroxide, serve as primary catalysts for the aldol condensation reaction. Research demonstrates that potassium hydroxide provides superior performance, achieving yields up to 94.4% compared to 91.9% for sodium hydroxide under equivalent conditions [1]. The optimal catalyst loading ranges from 1.25 to 1.75 molar equivalents relative to the aldehyde substrate, balancing reaction completeness with economic considerations [1].

The catalyst addition methodology significantly impacts reaction outcomes. Drop-wise addition of aqueous alkali hydroxide solutions over 1-3 hours at controlled temperatures between 30-100°C ensures uniform heat distribution and prevents localized overheating that could promote undesirable side reactions [1]. This controlled addition strategy maintains optimal reaction conditions while maximizing selectivity toward the desired diol product.

Advanced Catalytic Systems

Emerging catalytic approaches incorporate acid-base amphoteric catalysts and ionic liquid systems to enhance both activity and selectivity. Acid-base amphoteric catalysts offer dual functionality, providing acidic sites for reactant activation and basic sites for enolate formation, resulting in improved reaction control and reduced byproduct formation [6] [7]. These systems demonstrate particular effectiveness in continuous production environments where consistent catalyst performance is critical.

Heterogeneous catalytic systems, including strong basic resins and mixed metal hydroxides, provide advantages in catalyst separation and recovery. Basic resins exhibit good catalytic activity at relatively low reaction temperatures (60-120°C) and facilitate easy product separation, though typically achieving lower yields (87.3%) compared to homogeneous systems [2] [6].

Continuous Flow Reactor Configurations

Continuous flow reactor technology represents a paradigm shift in 2-ethylpropane-1,3-diol production, offering superior heat and mass transfer characteristics, enhanced process control, and improved safety profiles compared to traditional batch processing [8] [9] [10].

Microreactor Design Principles

Microreactor configurations for diol synthesis typically employ channel dimensions between 50-2000 micrometers, enabling exceptional heat transfer coefficients ranging from 15,000 to 50,000 W/m²K [8]. These enhanced heat transfer properties allow precise temperature control during the highly exothermic aldol condensation reaction, preventing thermal degradation and minimizing unwanted side reactions [11].

Tubular microreactors with channel diameters of 100-500 micrometers provide optimal performance for 2-ethylpropane-1,3-diol synthesis, achieving residence times of 2-15 minutes while maintaining flow rates between 0.1-5.0 mL/min [12]. The reduced diffusion distances in these systems enhance mixing efficiency to 95-99%, ensuring uniform reactant distribution and consistent product quality [8].

Static Mixer Integration

Static mixer reactors represent an effective intermediate-scale option, combining the advantages of continuous processing with simplified equipment requirements. These systems utilize mixing elements to promote radial mixing and secondary flow patterns, achieving heat transfer coefficients between 3,000-12,000 W/m²K [13]. The jacketed static mixer configuration with novel inlet designs enables safe operation at elevated temperatures while maintaining high conversion rates and minimal side reaction formation [13].

The modular design of static mixer systems facilitates straightforward scale-up through the addition of residence-time modules and appropriately sized pumping systems. This scalability enables seamless transition from laboratory-scale development (gram quantities) to pilot plant operations (kilogram scale) and eventual commercial production [13].

Packed Bed Microreactor Systems

Packed bed microreactors offer unique advantages for heterogeneous catalytic processes, incorporating solid catalysts within the microreactor structure. These systems typically employ channel diameters of 500-2000 micrometers to accommodate catalyst particles while maintaining acceptable pressure drops (0.05-0.5 bar/m) [11]. The catalyst integration enables in-situ reaction and separation, reducing downstream processing requirements.

Recent developments in packed bed microreactor design include silicon wafer-based catalyst supports featuring 256 parallel microchannels for catalyst loading. This configuration provides uniform flow distribution across the catalyst bed while minimizing pressure drop penalties associated with catalyst packing [14].

Chip-Based Microreactor Technology

Chip-based microreactors represent the most advanced continuous flow technology, featuring ultra-small channel dimensions (50-300 micrometers) and exceptional surface area to volume ratios. These systems achieve the highest heat transfer coefficients (25,000-50,000 W/m²K) and mixing efficiencies (98-99.5%), enabling precise control over reaction conditions [15].

The primary limitation of chip-based systems involves pressure drop considerations, with values ranging from 0.5-5.0 bar/m requiring careful flow rate optimization. However, the superior mixing and heat transfer characteristics often justify the increased pumping requirements, particularly for highly exothermic reactions where thermal control is critical [15].

Byproduct Management and Yield Maximization

Effective byproduct management represents a critical aspect of industrial 2-ethylpropane-1,3-diol production, directly impacting process economics and environmental sustainability. The complex reaction network involves multiple competing pathways that generate various byproducts requiring systematic identification, quantification, and management strategies [16] [17].

Byproduct Formation Mechanisms

The primary byproduct formation pathways in 2-ethylpropane-1,3-diol synthesis include Cannizzaro reactions generating formic acid (5-15% yield), side-chain oxidation producing ethyl propanoic acid (2-8% yield), and ether formation yielding dimethyl ether (1-5% yield) [17]. Additionally, alternative aldol condensation pathways generate isomeric diols such as 2-ethyl-2-methyl-1,3-propanediol (3-12% yield), while over-condensation reactions produce higher molecular weight polyols (2-7% yield) [17].

The formation of these byproducts correlates strongly with reaction conditions, particularly temperature, pH, and reactant stoichiometry. Elevated temperatures above 80°C significantly increase formic acid production through enhanced Cannizzaro activity, while excess formaldehyde concentrations (>4:1 molar ratio) promote ether formation and alternative condensation pathways [1]. Maintaining optimal pH conditions between 12-14 minimizes side reactions while preserving catalyst activity [1].

Separation and Recovery Strategies

Systematic byproduct separation employs a hierarchical approach utilizing complementary separation technologies. Formic acid removal typically employs acid-base extraction techniques, achieving recovery efficiencies of 85-95% while enabling acid neutralization and disposal [18]. The recovered formic acid possesses limited economic value as a waste acid but requires proper treatment to meet environmental discharge standards [18].

Fractional distillation serves as the primary separation method for ethyl propanoic acid and other organic byproducts, achieving recovery efficiencies between 75-90%. The recovered ethyl propanoic acid demonstrates moderate economic value as a chemical intermediate, partially offsetting separation costs [17]. Azeotropic distillation specifically addresses dimethyl ether separation, though the 60-80% recovery efficiency reflects the challenging thermodynamic properties of this low-boiling component [17].

Yield Maximization Strategies

Process optimization for yield maximization focuses on reaction condition control and advanced separation integration. The optimal formaldehyde to aldehyde molar ratio of 2.0-3.0:1 maximizes desired product formation while minimizing excess formaldehyde that promotes side reactions [1]. Base concentration optimization at 1.5 equivalents provides optimal yield enhancement without excessive catalyst costs or difficult product purification [1].

Temperature control represents the most critical parameter, with optimal ranges of 30-80°C balancing reaction rate enhancement with selectivity preservation. Higher temperatures accelerate reaction kinetics but promote competing Cannizzaro reactions and thermal degradation pathways [2] [6]. Reaction time optimization at 1.5-2 hours prevents over-reaction while ensuring complete conversion of starting materials [1].

Advanced Byproduct Utilization

Innovative approaches to byproduct management emphasize value recovery rather than disposal. Alternative diol products such as 2-ethyl-2-methyl-1,3-propanediol demonstrate high economic value for specialized applications, justifying dedicated separation and purification processes [17]. Glycerol byproducts command premium prices in pharmaceutical and cosmetic applications, providing additional revenue streams [17].

Higher molecular weight polyols find applications in polymer synthesis and specialty chemical markets, though their separation requires more sophisticated chromatographic techniques with associated cost implications [17]. Unreacted starting materials represent the highest value recovery opportunity, with reactive distillation enabling 90-98% recovery efficiency for direct recycling to the reaction system [17].

The integration of process intensification principles, including reactive distillation and membrane separation technologies, enables simultaneous reaction and separation, reducing overall process complexity while improving yield and selectivity outcomes [19]. These advanced integration strategies represent the future direction for sustainable 2-ethylpropane-1,3-diol production with minimal waste generation and maximum resource utilization [20].

Data Tables Summary

Physical Description

Liquid

UNII

9YQ4707ATI

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 38 of 44 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 6 of 44 companies with hazard statement code(s):;
H225 (33.33%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (16.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (66.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (16.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (16.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

2612-29-5

Wikipedia

2-ethyl-1,3-propanediol

General Manufacturing Information

All other basic organic chemical manufacturing
Asphalt paving, roofing, and coating materials manufacturing
1,3-Propanediol, 2-ethyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-16-2023

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